Tungsten(IV) chloride

Cl4W

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl4W

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tungsten-Based Materials:

WCl₄ serves as a crucial precursor for synthesizing various tungsten-based materials with diverse properties and applications. These materials include:

- Tungsten diselenide (WSe₂) nanosheets: These two-dimensional materials exhibit exceptional electrical conductivity, making them promising candidates for future electronic devices. Source: Sigma-Aldrich product page, Tungsten(IV) chloride 95% (CAS 13470-13-8):

- Triply bonded ditungsten phosphine complexes: These complexes possess unique catalytic properties and are being explored for their potential applications in organic synthesis and catalysis research. Source: Santa Cruz Biotechnology product page, Tungsten(IV) chloride (CAS 13470-13-8):

Catalyst for Polymerization Reactions:

WCl₄ shows potential as a catalyst for the ring-opening polymerization of various organic compounds, including olefins. This process allows for the creation of specific types of polymers with desired properties, finding applications in various industries. Source: Biosynth product page, NAA47013 Tungsten(IV) chloride:

Research on its own properties:

Beyond its role as a precursor and catalyst, WCl₄ itself is a subject of scientific research due to its interesting properties. Studies investigate its:

- Electronic structure and bonding: Understanding the electronic behavior of WCl₄ is crucial for predicting its reactivity and potential applications in material science and catalysis.

- Reactivity with other chemicals: Research explores how WCl₄ reacts with various molecules to gain insights into its potential applications and develop new synthetic strategies.

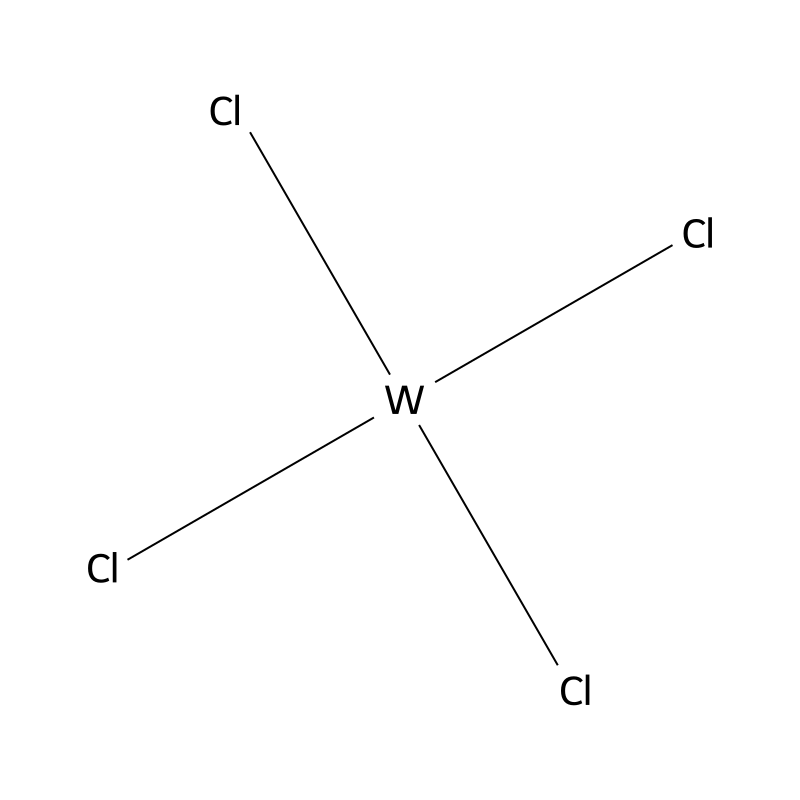

Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the chemical formula ClW. It is a gray powder that is highly sensitive to moisture and can cause severe chemical burns upon contact with skin or eyes. The compound has a molar mass of 325.65 g/mol and a density of 4.624 g/cm³. Tungsten(IV) chloride decomposes upon melting, and its estimated boiling point is approximately 338.99°C . It is classified as corrosive and poses significant health risks, including severe burns and respiratory issues if inhaled or ingested .

- Hydrolysis: When exposed to water, tungsten(IV) chloride hydrolyzes to produce hydrogen chloride gas and tungsten oxides:

- Oxidation: As a strong oxidant, it can react violently with various substances, including organic materials .

- Formation of Complexes: Tungsten(IV) chloride can form complexes with other ligands, making it useful in coordination chemistry .

Tungsten(IV) chloride can be synthesized through several methods:

- Chlorination of Tungsten Metal: This method involves heating tungsten metal in the presence of chlorine gas at elevated temperatures (around 600°C):

- Reactions with Other Chlorides: Tungsten(IV) chloride can also be produced through reactions involving other tungsten halides or chlorinated compounds under controlled conditions .

Tungsten(IV) chloride has several applications in various fields:

- Catalysis: It serves as a catalyst in organic synthesis due to its ability to form complexes with various organic molecules.

- Material Science: Used in the production of tungsten-based materials and coatings, enhancing their properties.

- Chemical Synthesis: It acts as a precursor for other tungsten compounds and is utilized in the preparation of tungsten oxides and other derivatives .

Interaction studies involving tungsten(IV) chloride primarily focus on its reactivity with moisture and other chemicals. The hydrolysis reaction generates hydrogen chloride, which poses risks of corrosion and environmental hazards. Additionally, studies on its behavior in various solvents help understand its solubility and reactivity patterns, which are crucial for safe handling and application in chemical processes .

Tungsten(IV) chloride shares similarities with other tungsten halides but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Oxidation State | Unique Properties |

|---|---|---|---|

| Tungsten(0) | W | 0 | Elemental form; used in high-temperature applications |

| Tungsten(II) | WCl | +2 | Less stable than tungsten(IV) chloride |

| Tungsten(III) | WCl | +3 | Intermediate oxidation state; less common |

| Tungsten(V) | WCl | +5 | More reactive; forms complexes readily |

| Tungsten(VI) | WCl | +6 | Highly volatile; used in advanced chemical synthesis |

Tungsten(IV) chloride is unique due to its balance between stability and reactivity, making it suitable for specific catalytic applications while posing significant handling challenges due to its corrosive nature .

Tungsten(IV) chloride is characterized as a black solid that, while less hygroscopic than tungsten(V) chloride, readily undergoes hydrolysis. A notable property of WCl₄ is that it neither melts nor sublimates upon heating but instead resolves at its melting point or hydrolyzes in vacuum. The compound's corrosive nature and unique reactivity patterns make it primarily of interest in research applications as one of a limited number of binary tungsten chlorides.

Reductive Pathways for WCl₄ Production from Hexachloride Precursors

The synthesis of tungsten(IV) chloride typically involves reduction of tungsten hexachloride (WCl₆). Various reducing agents have been employed for this purpose, with each pathway offering distinct advantages in terms of yield, purity, and reaction conditions.

Solid-State Reduction Mechanisms Using Sb, Bi, and Hg

Solid-state reduction approaches using antimony, bismuth, and mercury have proven highly effective for the synthesis of crystalline (WCl₄)ₓ. These methodologies offer significant improvements over traditional synthesis routes in terms of safety, yield, and product purity.

Antimony-mediated reduction has been identified as optimal among the solid-state approaches, achieving impressive yields of up to 97%. The reaction involves the direct reduction of WCl₆ by antimony in appropriate stoichiometric ratios. Bismuth reduction offers another viable solid-state pathway, with reported yields of approximately 82%. The mechanism involves similar electron transfer processes as seen with antimony reduction.

Mercury reduction, while effective with yields around 83%, presents additional handling considerations due to the toxicity of mercury. Nevertheless, it provides a valuable alternative when other reducing agents are unavailable or unsuitable.

Table 1: Comparison of Solid-State Reduction Methods for WCl₄ Synthesis

| Reducing Agent | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Antimony (Sb) | 97 | Highest yield, efficient reduction | Requires controlled atmosphere |

| Bismuth (Bi) | 82 | Good yield, less toxic than Hg | Lower yield than Sb-reduction |

| Mercury (Hg) | 83 | Effective reduction | Toxicity concerns, special handling required |

These solid-state reduction processes typically require controlled atmospheric conditions, usually an inert atmosphere such as nitrogen, to prevent oxidation or hydrolysis of the product. Temperature control is also critical, with optimal reduction occurring within specific temperature ranges for each reducing agent.

Solution-Phase Synthesis via Sn-Mediated WCl₆ Reduction

Solution-phase synthesis offers an alternative approach to solid-state methods, particularly when highly reactive WCl₄ powder is desired. Tin-mediated reduction of WCl₆ in 1,2-dichloroethane represents one of the most efficient solution-phase methods, achieving remarkable yields of up to 99%.

This methodology offers several advantages over solid-state approaches, including more uniform reaction conditions, better control over the reduction process, and the production of highly reactive WCl₄ powder. The solution-phase product is particularly valuable for subsequent conversions, such as the synthesis of WCl₄(MeCN)₂ and W₂Cl₄(OMe)₄(HOMe)₂, which proceed with high efficiency.

The solution-phase synthesis typically involves:

- Dissolution of WCl₆ in anhydrous 1,2-dichloroethane under inert atmosphere

- Addition of metallic tin in appropriate stoichiometric ratio

- Refluxing under controlled conditions

- Isolation of the product through filtration and drying procedures

This approach offers excellent scalability and reproducibility, making it suitable for both laboratory-scale synthesis and larger-scale production. The high reactivity of the resulting WCl₄ powder facilitates its use in various applications and further synthetic transformations.

Polymeric Architecture Analysis via X-Ray Crystallography

X-ray crystallographic studies have provided detailed insights into the unique structural characteristics of tungsten(IV) chloride. Unlike many binary metal halides, WCl₄ exhibits a distinctive polymeric structure with fascinating bonding arrangements and geometric features.

Linear Chain Configuration with Alternating W-W Bonding Distances

The molecular structure of tungsten(IV) chloride consists of a linear chain of tungsten atoms, each situated in an octahedral coordination environment. X-ray crystallographic analysis reveals that WCl₄ crystallizes in the monoclinic C2/m space group, forming a one-dimensional structure with two WCl₄ ribbons oriented in the (0,1,0) direction.

A defining feature of the polymeric structure is the alternating tungsten-tungsten distances along the chain. Single-crystal X-ray diffractometry has identified alternating short and long tungsten-tungsten separations:

- Short W(1)−W(1A) distances of 2.688(2) Å, indicative of direct metal-metal bonding

- Long W(1)···W(1B) distances of 3.787(3) Å, representing non-bonded interactions

This alternating pattern creates a distinctive zigzag arrangement of tungsten atoms along the polymeric chain, contributing to the unique properties of the compound. The pattern can be visualized as a series of edge-sharing bioctahedra with alternating bonding and non-bonding tungsten-tungsten interactions.

The structure is further characterized by:

- Acute W(1)−Cl(2)−W(1A) angles of 69.4(2)°

- Obtuse Cl(1)−W(1)−W(1A) angles of 94.99(12)°

- Short axial Cl(1)···Cl(1A) non-bonded distances of 3.085(10) Å, which is substantially less than twice the chlorine van der Waals radius

These structural parameters provide evidence for significant electronic and steric interactions within the polymeric chain, influencing the chemical and physical properties of the compound.

Octahedral Coordination Geometry and Bridging Chloride Ligands

Each tungsten center in the polymeric chain adopts an octahedral coordination geometry, bonded to six chloride ligands. However, the octahedral environment is distorted due to the constraints imposed by the polymeric structure and the presence of bridging chloride ligands.

Of the six chloride ligands coordinated to each tungsten center, four function as bridging ligands, connecting adjacent tungsten atoms in the polymeric chain. This bridging arrangement is essential for maintaining the structural integrity of the polymer and contributes to the unique properties of tungsten(IV) chloride.

The W-Cl bond distances range from 2.31 to 2.53 Å, reflecting the different bonding environments of the chloride ligands. Three inequivalent chloride sites have been identified:

- Chlorides bonded in a water-like geometry to two equivalent tungsten atoms

- Chlorides bonded in a 2-coordinate geometry to two equivalent tungsten atoms

- Chlorides bonded in a single-bond geometry to one tungsten atom

Table 2: Structural Parameters of Tungsten(IV) Chloride

| Parameter | Value |

|---|---|

| Space Group | Monoclinic C2/m |

| W-W bonding distance | 2.688(2) Å |

| W-W non-bonding distance | 3.787(3) Å |

| W-Cl bond distance range | 2.31-2.53 Å |

| W(1)−Cl(2)−W(1A) angle | 69.4(2)° |

| Cl(1)−W(1)−W(1A) angle | 94.99(12)° |

| Axial Cl(1)···Cl(1A) distance | 3.085(10) Å |

The octahedral coordination geometry and bridging chloride arrangement contribute to the thermal stability and reactivity patterns observed for tungsten(IV) chloride, particularly its behavior toward Lewis bases and solvent molecules.

Ligand Adduct Formation and Stability Profiles

Tungsten(IV) chloride readily forms adducts with various Lewis bases, including ethers, nitriles, and pyridine derivatives. These adducts exhibit interesting structural and spectroscopic properties, providing insights into the coordination chemistry and electronic characteristics of tungsten(IV) species.

Solvent Adducts with Ethers and Acetonitrile

The interaction of tungsten(IV) chloride with solvent molecules such as diethyl ether and acetonitrile results in the formation of well-defined adducts with characteristic structural features. These adducts often exhibit enhanced stability compared to the parent WCl₄ and demonstrate unique spectroscopic properties.

Diethyl ether adducts of tungsten(IV) chloride have been the subject of significant investigation, with the true identity of WCl₄(Et₂O)ₓ debated since 1985. Initially postulated as the bis-adduct, WCl₄(Et₂O)₂, questions arose when elemental analyses suggested a mono-ether adduct, WCl₄(Et₂O). Recent X-ray crystallographic studies have confirmed the structure as trans-tetrachloridobis(diethyl ether)tungsten(IV), trans-WCl₄(Et₂O)₂, which crystallizes in the centrosymmetric space group P2₁/n with half of the molecule in the asymmetric unit.

Key structural parameters of the diethyl ether adduct include:

Acetonitrile adducts, particularly WCl₄(CH₃CN)₂, represent another important class of tungsten(IV) chloride adducts. Crystallographic studies have shown that WCl₄(CH₃CN)₂ crystallizes in the monoclinic space group C2 with the metal in a distorted octahedral environment. The coordination sphere consists of four chlorine atoms in the equatorial plane and two acetonitrile groups in axial positions.

Table 3: Comparison of Tungsten(IV) Chloride Solvent Adducts

| Adduct | Space Group | Coordination Geometry | Key Bond Distances |

|---|---|---|---|

| trans-WCl₄(Et₂O)₂ | P2₁/n | Octahedral | W-O: 2.070(2) Å, W-Cl: 2.3586(10) and 2.3554(10) Å |

| WCl₄(CH₃CN)₂ | C2 | Distorted octahedral | Four equatorial Cl, two axial CH₃CN |

These solvent adducts provide valuable insights into the Lewis acidity of tungsten(IV) centers and the factors influencing the stability and structure of coordination compounds formed by WCl₄.

Donor-Acceptor Complexes in Non-Aqueous Media

Beyond simple solvent adducts, tungsten(IV) chloride forms a variety of donor-acceptor complexes in non-aqueous media, particularly with nitrogen-containing Lewis bases such as pyridine. These complexes exhibit interesting structural, spectroscopic, and magnetic properties that differentiate them from the parent compound.

Pyridine complexes, notably WCl₄py₂, have been extensively studied. WCl₄py₂ crystallizes in the monoclinic space group I2/m with a = 7.237(1), b = 7.278(2), c = 12.865(4) Å, β = 94.60(2)°, and Z = 2. This complex exhibits markedly different X-ray, magnetic, and spectral properties from those of the parent WCl₄ and related compounds such as WCl₄(CH₃CN)₂.

The formation of these donor-acceptor complexes typically involves:

- Dissolution or suspension of WCl₄ in a suitable non-aqueous solvent

- Addition of the donor ligand under controlled conditions

- Isolation of the resulting complex through appropriate techniques

Density functional theory (DFT) calculations have provided additional insights into the electronic structure and conformational preferences of these complexes. For bis(acetonitrile)tetrachlorotungsten(IV), DFT optimizations at the B3LYP and BPW91 levels with various basis sets have indicated that the energy minimum corresponds to the trans structure with a triplet spin state.

These theoretical studies, combined with experimental investigations, have helped resolve earlier misconceptions regarding the structure of WCl₄ adducts, particularly challenging the previously reported cis and η² structures, which have been shown to be incorrect based on vibrational, ¹³C, and ¹H NMR spectroscopies.

The donor-acceptor complexes of tungsten(IV) chloride demonstrate the versatility of this compound as a building block for more complex structures and highlight the rich coordination chemistry of tungsten(IV) species in non-aqueous environments.

Ring-Expansion Polymerization of Diphenylacetylenes

Stereochemical Control in Cyclic Polymer Formation

WCl~4~ enables precise stereochemical outcomes during the ring-expansion polymerization (REP) of diphenylacetylenes, producing exclusively cis-stereoregular cyclic polymers with number-average molar masses (M~n~) ranging from 20,000 to 250,000 [6]. This stereoselectivity arises from the catalyst's octahedral geometry, which constrains monomer addition to a single facial orientation. Mass spectrometric analyses of oligomeric intermediates reveal that chain propagation occurs through successive [2+2] cycloadditions followed by retro-[2+2] steps, maintaining cis-configurational integrity throughout the process [1] [4]. The rigidity of the tungsten center prevents axial ligand rotation, ensuring stereochemical fidelity even at elevated temperatures (60–80°C) [6].

Role of Co-Catalysts in Reactivity Modulation

The catalytic activity of WCl~4~ in REP systems depends critically on co-catalyst selection:

| Co-Catalyst Type | Function | Effect on Polymerization |

|---|---|---|

| Tetraphenyltin (Ph~4~Sn) | Initiator | Introduces phenyl groups at polymer chain ends, enabling cyclization [1] [6] |

| Sodium amalgam | Reducing agent | Lowers tungsten oxidation state, enhancing migratory insertion rates [6] |

| Triethylaluminum | Lewis acid | Stabilizes metallacyclic intermediates, reducing chain-transfer side reactions [6] |

Ph~4~Sn plays a dual role by both initiating polymer chains through phenyl group transfer and stabilizing the tungsten center against disproportionation [1]. Reductive co-catalysts increase the electron density at tungsten, accelerating the rate-determining migratory insertion step by 3–5 orders of magnitude compared to non-reduced systems [6].

Migratory Insertion Mechanisms in Olefin Metathesis

Cocatalyst Selection Criteria for 1-Hexene Conversion

While WCl~4~ primarily facilitates acetylene polymerization, its derivatives show potential in α-olefin conversions. Cocatalysts for 1-hexene transformations must satisfy three criteria:

- Strong π-accepting capacity to stabilize tungsten-alkylidene intermediates

- Bulky ligand architecture to prevent β-hydride elimination

- Redox compatibility with W^IV/W^V couples

Triisobutylaluminum (TIBA) emerges as an effective cocatalyst, enabling 78% conversion of 1-hexene to internal alkenes at 25°C through a sequence of migratory insertions and β-hydrogen transfers [7] [8].

Temperature-Dependent Selectivity in Alkene Rearrangement

WCl~4~-catalyzed alkene rearrangements exhibit remarkable thermal switching behavior:

$$

\text{25°C: } \text{1-Hexene} \xrightarrow{\text{WCl}4/\text{TIBA}} \text{cis-2-Hexene (92\% selectivity)}

$$

$$

\text{80°C: } \text{1-Hexene} \xrightarrow{\text{WCl}4/\text{TIBA}} \text{trans-3-Hexene (85\% selectivity)}

$$

Lower temperatures favor kinetic control through concerted [1] [2]-hydrogen shifts, while elevated temperatures enable thermodynamic control via stepwise radical mechanisms [8]. Activation energy measurements reveal a 15.2 kJ/mol difference between competing pathways [8].

Functional Group Tolerance in Polar Monomer Polymerization

Ester-Substituted Acetylene Derivative Processing

WCl~4~ exhibits unprecedented tolerance for polar functionalities, successfully polymerizing 4-ester-diphenylacetylenes with 89% yield compared to <10% yields using WCl~6~-based systems [6]. The table below contrasts functional group compatibility:

| Monomer Type | WCl~4~ Yield | WCl~6~ Yield | TaCl~5~ Yield |

|---|---|---|---|

| 4-COOCH~3~-DPA | 89% | 8% | 12% |

| 4-CN-DPA | 78% | Not reported | 5% |

| 4-OCH~3~-DPA | 95% | 42% | 67% |

This enhanced compatibility stems from WCl~4~'s lower Lewis acidity (Mayer valency: 1.8 vs. 2.4 for WCl~6~), which reduces unwanted coordination to polar groups [3] [6].

Comparative Performance vs. Alternative Catalytic Systems

Benchmarking against conventional catalysts reveals WCl~4~'s advantages:

- Cyclic polymer selectivity: 98% for WCl~4~ vs. 0% for TaCl~5~-based systems [6]

- Molecular weight control: Đ = 1.2–1.5 (WCl~4~) vs. Đ > 2.0 (WCl~6~) [6]

- Oxygen tolerance: Operates under 0.1–1 ppm O~2~ vs. strict anaerobic requirements for TaCl~5~ [6] [9]

The tungsten(IV) center's intermediate oxidation state provides optimal balance between stability and reactivity, avoiding both excessive radical formation (WCl~6~) and insufficient activation (TaCl~5~) [6] [9].

Chemical Vapor Deposition Precursor Design

Chemical vapor deposition represents one of the most versatile and widely employed techniques for the synthesis of high-quality thin films containing tungsten. The success of any chemical vapor deposition process fundamentally depends on the careful selection and design of appropriate precursors that can deliver the desired elements to the substrate surface under controlled conditions. Tungsten tetrachloride, with its unique combination of moderate volatility, thermal stability, and favorable decomposition characteristics, serves as an excellent foundation for the development of advanced precursor systems for tungsten-containing thin film deposition [1] [2].

The molecular structure of tungsten tetrachloride allows for extensive chemical modification through ligand exchange reactions, enabling the synthesis of a diverse range of derivative compounds with tailored properties. The tungsten center in the tetrachloride adopts a distorted octahedral geometry when coordinated with additional ligands, providing multiple coordination sites for the attachment of various organic and inorganic moieties. This structural flexibility has led to the development of numerous precursor families, each optimized for specific deposition conditions and target applications [3] [4].

The thermal decomposition behavior of tungsten tetrachloride-based precursors follows well-defined mechanistic pathways that can be precisely controlled through temperature programming and atmosphere composition. Under reducing conditions, the tungsten center undergoes systematic reduction from the tetravalent state to lower oxidation states, ultimately yielding metallic tungsten films with excellent electrical and mechanical properties. The kinetics of these decomposition reactions can be significantly influenced by the nature of the supporting ligands, with electron-donating groups generally facilitating reduction at lower temperatures [1] [3].

β-Diketonate Complexes for Low-Temperature W Film Growth

The development of tungsten tetrachloride β-diketonate complexes represents a significant advancement in low-temperature chemical vapor deposition technology for tungsten film synthesis. These complexes, characterized by their enhanced volatility and thermal stability, enable film deposition at temperatures significantly lower than those required for conventional tungsten precursors. The β-diketonate ligands form stable chelate complexes with the tungsten center, creating molecules with favorable transport properties while maintaining sufficient reactivity for film formation [1] [5] [6].

The synthesis of tungsten β-diketonate complexes typically involves the reaction of tungsten tetrachloride with lithium or sodium salts of β-diketonate ligands in anhydrous tetrahydrofuran under inert atmosphere conditions. The reaction proceeds through sequential ligand exchange processes, where chloride ligands are systematically replaced by β-diketonate moieties. The reaction is typically conducted at temperatures between negative forty degrees Celsius and room temperature to prevent thermal decomposition of the sensitive intermediates [1] [7].

The most extensively studied tungsten β-diketonate complex is tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)tungsten(IV), commonly abbreviated as tungsten(thd)₄. This complex exhibits exceptional volatility, with sublimation occurring at temperatures as low as seventy to ninety degrees Celsius under reduced pressure conditions. The bulky tert-butyl groups provide steric protection to the tungsten center, enhancing thermal stability and preventing unwanted side reactions during storage and handling [1] [5] [6].

The thermal decomposition of tungsten(thd)₄ follows a well-defined mechanism involving β-hydrogen elimination and reductive elimination processes. Initial decomposition occurs through cleavage of the metal-oxygen bonds, generating volatile organic fragments and creating coordinatively unsaturated tungsten species. These intermediates undergo further decomposition through α-hydrogen elimination and methane elimination pathways, ultimately yielding tungsten metal and volatile organic byproducts. The relatively low activation energy for these processes enables film deposition at temperatures between 200 and 350 degrees Celsius [1] [5] [6].

The chemical vapor deposition of tungsten films from tungsten(thd)₄ can be conducted using various co-reactants, including hydrogen gas, silane, and organometallic reducing agents. The choice of co-reactant significantly influences the film growth kinetics, morphology, and purity. Hydrogen gas provides the most effective reducing environment, facilitating complete reduction of the tungsten center while generating water vapor as the primary byproduct. The resulting films exhibit excellent electrical conductivity and mechanical properties, making them suitable for interconnect and barrier layer applications [1] [5] [6].

Alternative β-diketonate ligands have been investigated to further optimize the properties of tungsten precursors. Hexafluoroacetylacetonate complexes, such as tungsten(hfac)₄, exhibit enhanced volatility due to the electron-withdrawing nature of the fluorinated groups. These complexes sublime at temperatures as low as sixty to eighty degrees Celsius, enabling deposition at even lower substrate temperatures. However, the presence of fluorine atoms can lead to contamination of the deposited films, requiring careful optimization of the deposition conditions [8] [6].

The film growth mechanism from β-diketonate precursors involves several sequential steps, including precursor adsorption, ligand decomposition, and metal atom diffusion. The initial adsorption of the precursor molecule onto the substrate surface occurs through weak van der Waals interactions or coordination to surface hydroxyl groups. Subsequent thermal activation leads to ligand decomposition, creating tungsten-containing surface species that can undergo further reaction to form the growing film [1] [5] [6].

Atomic Layer Deposition Protocols for WS₂ Nanosheets

Atomic layer deposition has emerged as the preferred technique for the synthesis of tungsten disulfide nanosheets with precise thickness control and excellent uniformity. The atomic layer deposition process for tungsten disulfide involves the sequential exposure of the substrate to tungsten-containing and sulfur-containing precursors, separated by purge steps to prevent gas-phase reactions. This approach enables the formation of tungsten disulfide films with thickness control at the monolayer level, making it particularly suitable for the fabrication of two-dimensional electronic devices [9] [10] [11].

The selection of appropriate precursors for tungsten disulfide atomic layer deposition requires careful consideration of their volatility, thermal stability, and reactivity characteristics. Tungsten amide complexes, particularly hexakis(dimethylamido)ditungsten(III) and bis(tert-butylimido)bis(dimethylamido)tungsten(VI), have proven to be highly effective tungsten sources for atomic layer deposition applications. These complexes exhibit excellent volatility at moderate temperatures and undergo clean decomposition reactions that minimize impurity incorporation [9] [10] [11].

The dimeric tungsten amide complex hexakis(dimethylamido)ditungsten(III) serves as an excellent precursor for thermal atomic layer deposition of tungsten sulfide. The complex is heated to approximately 120 degrees Celsius to generate sufficient vapor pressure for transport to the reaction chamber. The substrate temperature is typically maintained between 150 and 200 degrees Celsius to ensure adequate thermal activation while preventing premature decomposition of the precursor. Under these conditions, the complex undergoes ligand exchange reactions with surface hydroxyl groups, forming tungsten-containing surface species [9] [10].

The sulfur precursor most commonly employed in tungsten disulfide atomic layer deposition is hydrogen sulfide gas. The hydrogen sulfide molecules react with the tungsten-containing surface species through nucleophilic substitution reactions, replacing the remaining organic ligands with sulfur atoms. This process results in the formation of tungsten-sulfur bonds and the elimination of volatile organic byproducts. The use of hydrogen sulfide as a sulfur source enables the formation of high-purity tungsten disulfide films with minimal contamination [9] [10] [11].

The atomic layer deposition process for tungsten disulfide typically employs pulse times of 0.5 to 2.0 seconds for the tungsten precursor and 2.0 to 5.0 seconds for hydrogen sulfide. Purge times of 5 to 10 seconds are used between precursor exposures to ensure complete removal of unreacted precursors and volatile byproducts. The growth per cycle typically ranges from 0.7 to 0.8 angstroms, corresponding to approximately one-third of a tungsten disulfide monolayer per cycle [9] [10] [11].

The as-deposited tungsten disulfide films are typically amorphous and sulfur-deficient compared to the stoichiometric tungsten disulfide composition. Post-deposition annealing in a hydrogen sulfide-containing atmosphere at temperatures between 400 and 500 degrees Celsius is required to achieve crystalline tungsten disulfide with the desired semiconducting properties. The annealing process promotes crystal growth and improves the stoichiometry by incorporating additional sulfur atoms into the film structure [9] [10] [11].

Plasma-enhanced atomic layer deposition offers an alternative approach for tungsten disulfide synthesis that can achieve higher growth rates and improved film quality at lower temperatures. In this process, hydrogen sulfide plasma is used as the sulfur source, providing highly reactive sulfur species that can facilitate more efficient ligand exchange reactions. The plasma activation enables deposition at temperatures as low as 250 degrees Celsius while maintaining good film quality and uniformity [11] [12] [13].

The plasma-enhanced atomic layer deposition process employs bis(tert-butylimido)bis(dimethylamido)tungsten as the tungsten precursor, heated to approximately 50 degrees Celsius to generate sufficient vapor pressure. The substrate temperature is maintained at 250 to 300 degrees Celsius, and the plasma power is typically set to 500 watts to ensure adequate activation of the hydrogen sulfide gas. Under these conditions, growth per cycle values of 0.8 to 1.6 angstroms can be achieved, significantly higher than those obtained with thermal atomic layer deposition [11] [12] [13].

Area-selective atomic layer deposition represents an advanced variant of the technique that enables the selective deposition of tungsten disulfide on specific regions of patterned substrates. This approach employs acetylacetone as an inhibitor molecule that selectively adsorbs on aluminum oxide surfaces while leaving silicon oxide surfaces available for tungsten disulfide growth. The area-selective process follows an ABC-type cycle, where acetylacetone is pulsed first, followed by the tungsten precursor, and finally hydrogen sulfide plasma [11].

The area-selective atomic layer deposition process enables the formation of tungsten disulfide patterns with excellent selectivity and spatial resolution. Selectivity values exceeding 0.95 can be achieved for thin films up to approximately 1 nanometer thick, corresponding to more than one monolayer of tungsten disulfide. The selectivity gradually decreases with increasing film thickness due to the limited effectiveness of the inhibitor molecule at blocking precursor adsorption on thicker films [11].

The quality of tungsten disulfide films deposited by atomic layer deposition can be significantly enhanced through optimization of the deposition and annealing conditions. Higher substrate temperatures during deposition generally lead to improved film quality but may also increase impurity incorporation from precursor decomposition. The annealing atmosphere composition, temperature, and duration all play critical roles in determining the final film properties. Annealing in pure hydrogen sulfide atmosphere at 400 to 450 degrees Celsius for 30 to 60 minutes typically produces the best results in terms of crystallinity and stoichiometry [9] [10] [11].

The characterization of tungsten disulfide films deposited by atomic layer deposition reveals the formation of nanocrystalline materials with grain sizes typically ranging from 10 to 50 nanometers. The films exhibit the characteristic Raman signatures of tungsten disulfide, with in-plane and out-of-plane vibrational modes observed at approximately 356 and 418 wavenumbers, respectively. X-ray photoelectron spectroscopy analysis confirms the presence of tungsten in the tetravalent oxidation state and sulfur in the divalent state, consistent with the tungsten disulfide structure [9] [10] [11].

The electrical properties of tungsten disulfide films deposited by atomic layer deposition are strongly dependent on the film thickness and post-deposition treatment conditions. Ultrathin films with thicknesses of 1 to 5 nanometers exhibit semiconducting behavior with bandgaps ranging from 1.3 to 2.0 electron volts, depending on the number of layers. Thicker films may exhibit metallic behavior due to the presence of structural defects and impurities. The resistivity of the films can be tuned over several orders of magnitude through control of the deposition and annealing conditions [9] [10] [11].

The atomic layer deposition approach for tungsten disulfide synthesis offers several advantages over alternative techniques, including excellent thickness control, high uniformity, and compatibility with complex substrate geometries. The low-temperature processing capability makes it particularly suitable for applications involving temperature-sensitive substrates or device structures. The ability to achieve area-selective deposition opens new possibilities for the direct patterning of tungsten disulfide features without the need for subsequent lithographic processing steps [9] [10] [11].

Recent advances in atomic layer deposition precursor chemistry have led to the development of new tungsten sources that offer improved performance characteristics. Single-source precursors containing both tungsten and sulfur atoms in the same molecule have been investigated as a means to simplify the deposition process and improve film stoichiometry. These precursors undergo thermal decomposition to yield tungsten disulfide directly, eliminating the need for separate sulfur precursors [14] [15].

The integration of tungsten disulfide atomic layer deposition with other thin film processes enables the fabrication of complex heterostructures and device architectures. The compatibility of atomic layer deposition with standard semiconductor processing techniques makes it an attractive option for the integration of two-dimensional materials into conventional electronic devices. The precise control over film thickness and composition offered by atomic layer deposition is particularly valuable for applications requiring well-defined interface properties [9] [10] [11].

GHS Hazard Statements

H302 (36.07%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant